3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide
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Overview
Description
3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes a nickel(II) center coordinated with dibromide and imino groups derived from 4-chlorophenyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide typically involves the reaction of nickel(II) salts with 3,4-Bis[(N-4-chlorophenyl)imino]hexane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems ensures consistent quality and yield. The final product is often purified using recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The imino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) species, while reduction may produce nickel(I) species. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide exerts its effects involves its interaction with molecular targets and pathways. The nickel(II) center plays a crucial role in coordinating with various ligands and facilitating chemical reactions. The imino groups also contribute to the compound’s reactivity and biological activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dichloride
- 3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-difluoride
- 3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-diacetate
Uniqueness
3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide is unique due to its specific coordination with dibromide, which imparts distinct chemical and biological properties compared to its analogs. The presence of bromide ions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-N,4-N-bis(4-chlorophenyl)hexane-3,4-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2.2BrH.Ni/c1-3-17(21-15-9-5-13(19)6-10-15)18(4-2)22-16-11-7-14(20)8-12-16;;;/h5-12H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWZUYUKSQFGTA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)Cl)C(=NC2=CC=C(C=C2)Cl)CC.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2Cl2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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